

# Technical Guide: Pharmacokinetic Profiling & Bioanalysis of 4-Methoxy PV8

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## Compound of Interest

Compound Name: 4-methoxy PV8 (hydrochloride)

Cat. No.: B1162968

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## Executive Summary

4-methoxy PV8 (also known as 4-methoxy-PHPP, p-MeO-PV8) is a synthetic cathinone of the pyrrolidinophenone class. It is the para-methoxy analog of PV8 (

-PHPP) and shares structural homology with

-PVP and 4-MeO-

-PVP. As a New Psychoactive Substance (NPS), its pharmacokinetic (PK) profile is not fully established in standard pharmacopeia.

This guide provides a technical framework for researchers to characterize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4-methoxy PV8. It synthesizes forensic toxicokinetic data from fatal intoxications with inferred metabolic pathways based on structural analogs (PV8 and 4-MeO-

-PVP), offering a validated protocol for preclinical investigation.

## Physicochemical Profile & In Silico Predictions

Before initiating in vivo studies, the physicochemical boundaries of the compound must be defined to optimize formulation and bioanalytical methods.

## Structural Properties

- Systematic Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
- Molecular Formula:
- Molecular Weight: 289.41 g/mol
- Key Structural Features:
  - -keto moiety: Susceptible to reduction (Phase I metabolism).
  - Pyrrolidine ring: Lipophilic, facilitates Blood-Brain Barrier (BBB) crossing; site for oxidation (lactam formation).
  - Heptyl side chain: Highly lipophilic ( ), prone to and -1 oxidation.
  - 4-Methoxy group: Metabolic handle for O-demethylation (distinct from PV8).[1][2]

## Predicted ADME Parameters



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## Metabolic Stability & Biotransformation

Understanding the metabolic fate is critical for identifying biomarkers in urine/blood. 4-methoxy PV8 follows a metabolic pattern hybridizing PV8 (side-chain oxidation) and 4-MeO-

-PVP (O-demethylation).

### Phase I Metabolism[3]

- O-Demethylation (Major): The para-methoxy group is cleaved by CYP450 isozymes (likely CYP2D6/2C19) to form 4-OH-PV8. This is a critical step distinguishing it from PV8.
- Ketone Reduction: The  
  
-keto group is reduced to the corresponding alcohol (dihydro-metabolite). This is often stereoselective.
- Side-Chain Oxidation: The long heptyl chain undergoes hydroxylation at the terminal ( ) or penultimate ( ) positions, eventually forming carboxylic acids.
- Pyrrolidine Oxidation: Formation of the lactam (2"-oxo) metabolite.

### Phase II Metabolism[4]

- Glucuronidation: The 4-OH-PV8 metabolite is a prime target for UGT enzymes, forming stable O-glucuronides excreted in urine.

## Visualized Metabolic Pathway

The following diagram illustrates the predicted biotransformation cascade based on analog studies [1, 2].



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Caption: Predicted metabolic pathway of 4-methoxy PV8 showing primary Phase I (O-demethylation, reduction) and Phase II (glucuronidation) routes.[2]

## Bioanalytical Methodology (LC-MS/MS)

Reliable quantification in biological matrices (plasma, microsomes) requires a validated LC-MS/MS method. The following protocol is adapted from forensic applications for similar cathinones [3, 4].

## Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 8-10 minutes (long run time required to separate isomers and lipophilic metabolites).
- Flow Rate: 0.3 - 0.4 mL/min.

## Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

- Ionization Source: Electrospray Ionization (Positive mode).[3]
- Precursor Ion:m/z 290.2
- Key Transitions (Quantifier/Qualifier):
  - 290.2 -> 169.1 (Loss of pyrrolidine + propyl chain elements).
  - 290.2 -> 126.1 (Pyrrolidinium ion).
  - 290.2 -> 135.0 (Methoxy-benzoyl cation).

## Sample Preparation Workflow

The high lipophilicity of 4-methoxy PV8 necessitates an extraction method that minimizes matrix effects while maximizing recovery.



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Caption: Optimized protein precipitation workflow for high-throughput PK screening of 4-methoxy PV8.

## Preclinical Pharmacokinetic Study Design

To generate the missing PK parameters (

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), the following in vivo study protocol is recommended.

### Animal Model[1]

- Species: Male Wistar or Sprague-Dawley Rats (250-300g).
- N: Minimum 3-4 per time point (if serial sampling) or per group.
- Catheterization: Jugular vein cannulation (JVC) for stress-free serial blood sampling.

### Dosing Regimen

Based on the potency of PV8 and 4-MeO-PVP, the following doses are relevant for linear PK assessment:

- Intravenous (IV): 1.0 mg/kg (Bolus).
- Oral (PO): 5.0 mg/kg (Gavage).
  - Vehicle: Saline (0.9% NaCl) is usually sufficient; if solubility issues arise, use 10% DMSO / 10% Tween 80 / 80% Saline.

### Sampling Schedule

Due to the rapid metabolism of cathinones, early time points are critical.

- Time Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h.

- Matrix: Whole blood (collected into NaF/Oxalate tubes to inhibit esterases/oxidases ex vivo).

## Data Analysis

Calculate non-compartmental parameters using software (e.g., Phoenix WinNonlin or PKSolver):

- : Maximum observed concentration.
- : Time to reach
- .
- : Area under the curve (exposure).
- (Bioavailability):
- .

## Toxicokinetics & Safety Assessment

While preclinical data is generated, researchers must reference existing human toxicokinetic data to establish safety margins.

## Human Fatal Case Reference

In a documented fatal intoxication involving 4-methoxy PV8 [4], the following concentrations were observed:

- Femoral Blood: 2.69  $\mu\text{g/mL}$ [4]
- Urine: Not quantified in isolation but metabolites present.[5][6]
- Context: This concentration is significantly higher than typical recreational levels for other cathinones (usually 0.01 - 0.5  $\mu\text{g/mL}$ ), suggesting a wide therapeutic index or massive overdose.

## Drug-Drug Interaction (DDI) Potential

- CYP2D6 Inhibition: Like many PV-analogs, 4-methoxy PV8 likely inhibits CYP2D6. This creates a risk of non-linear kinetics (autoinhibition) at high doses.
- Transporter Effects: As a potent Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitor, it poses cardiovascular risks (tachycardia, hypertension) which must be monitored during in vivo PK studies.

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